

1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride physical properties

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Compound of Interest

Compound Name: *1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride*

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An In-depth Technical Guide to the Physical Properties of **1,1,1-Trifluoro-2-methylpropan-2-amine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical and chemical properties of **1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride**. The information is intended for researchers, scientists, and professionals in the field of drug development who may be working with this compound as a chemical intermediate or building block.

Chemical Identity and Properties

1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride is a fluorinated organic compound. The presence of the trifluoromethyl group can impart unique properties to molecules, including increased metabolic stability and binding affinity, making it a valuable moiety in medicinal chemistry.

Table 1: Physical and Chemical Properties of **1,1,1-Trifluoro-2-methylpropan-2-amine Hydrochloride**

Property	Value	Source
Chemical Name	1,1,1-trifluoro-2-methylpropan-2-amine;hydrochloride	[1]
CAS Number	174886-04-5	[1] [2]
Molecular Formula	C4H9ClF3N	[1] [2] [3]
Molecular Weight	163.57 g/mol	[1] [2] [3] [4]
Appearance	White to off-white solid; powder	[3]
Melting Point	Not available in cited literature	
Boiling Point	Not available in cited literature	
Solubility	No specific data available. A related compound, 2,2,2-Trifluoro-1-(methyl)ethylamine hydrochloride, is soluble in water and ethanol, and slightly soluble in ether.	
Storage Conditions	Room Temperature, sealed in a dry, inert atmosphere.	[3] [5]

Spectroscopic and Characterization Data

While specific physical properties like melting and boiling points are not readily available in the public literature, spectroscopic data is crucial for the confirmation of the chemical structure and purity of the compound.

Table 2: Spectroscopic Data for a Related Species (likely the free amine or a different salt)

Technique	Data
¹ H NMR (400 MHz, D ₂ O)	δ 1.45 (s, 6H, CH ₃), 3.20 (q, J = 9.8 Hz, 1H, CH)
¹⁹ F NMR (376 MHz, D ₂ O)	δ -71.2 (s, CF ₃)
HRMS (ESI+)	m/z calcd for C ₄ H ₈ F ₃ N [M+H] ⁺ : 144.0631; found: 144.0634

Note: This data is provided as a reference for the characterization of the core structure.

Experimental Protocols for Physical Property Determination

While specific experimental procedures for **1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride** were not found, the following are standard methodologies for determining the key physical properties of a solid chemical compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point apparatus)
- Capillary tubes
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.

- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.
- Allow the apparatus to cool. For a precise measurement, repeat the process with a fresh sample, setting the heating rate to a slower 1-2 °C per minute starting from about 20 °C below the approximate melting point observed in the first run.
- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility in various solvents is essential for applications in synthesis and formulation.

Apparatus:

- Small test tubes or vials
- Vortex mixer
- Spatula
- Graduated pipettes or cylinders
- A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, toluene, hexane)

Procedure:

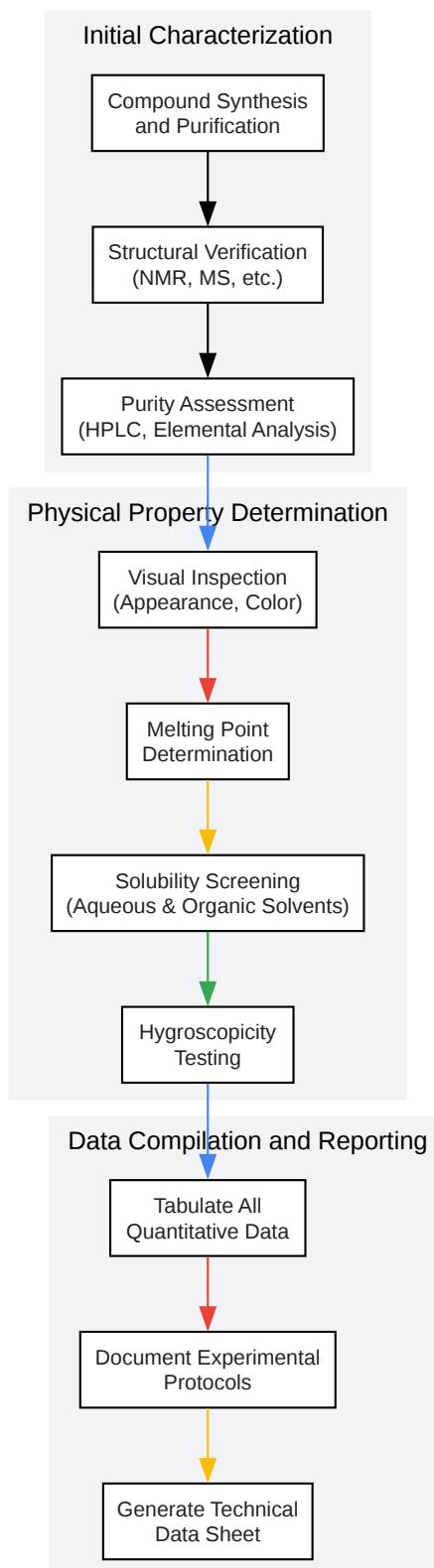
- Add a small, pre-weighed amount of the compound (e.g., 10 mg) to a test tube.

- Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.
- Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
- Visually inspect the solution. If the solid has completely dissolved, it is considered soluble.
- If the solid has not fully dissolved, the mixture can be gently heated to assess for temperature-dependent solubility.
- The solubility can be classified qualitatively as:
 - Very soluble: < 1 part of solvent required for 1 part of solute.
 - Freely soluble: From 1 to 10 parts of solvent required.
 - Soluble: From 10 to 30 parts of solvent required.
 - Sparingly soluble: From 30 to 100 parts of solvent required.
 - Slightly soluble: From 100 to 1,000 parts of solvent required.
 - Very slightly soluble: From 1,000 to 10,000 parts of solvent required.
 - Practically insoluble: > 10,000 parts of solvent required.

For quantitative solubility, a saturated solution is prepared, equilibrated, and the concentration of the dissolved solute is determined analytically (e.g., by HPLC or UV-Vis spectroscopy after creating a calibration curve).

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized chemical entity like **1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride**.



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Caption: Workflow for the physical characterization of a chemical compound.

Safety Information

It is crucial to handle **1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride** with appropriate safety precautions in a laboratory setting.

- GHS Hazard Statements:

- H302: Harmful if swallowed.[[1](#)]
- H315: Causes skin irritation.[[1](#)]
- H319: Causes serious eye irritation.[[1](#)]
- H335: May cause respiratory irritation.[[1](#)]

- Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[[3](#)]
- P264: Wash skin thoroughly after handling.[[3](#)]
- P270: Do not eat, drink or smoke when using this product.[[3](#)]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[[3](#)]
- P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[[3](#)]
- P302+P352: IF ON SKIN: Wash with plenty of water.[[3](#)]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[3](#)]

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